![molecular formula C9H23N3 B2385051 [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine CAS No. 1567951-60-3](/img/structure/B2385051.png)
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C9H23N3 and a molecular weight of 173.3 g/mol . It is also known by its IUPAC name, (S)-N1-(3-(dimethylamino)propyl)-N1-methylpropane-1,2-diamine . This compound is typically stored at 4°C and has a purity of 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine involves the reaction of dimethylaminopropylamine with other reagents under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and safety .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines .
Scientific Research Applications
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: A related diamine used in the preparation of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar chemical properties and applications.
Uniqueness
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXCYXLIKUBNX-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCCN(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)CCCN(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate](/img/structure/B2384968.png)
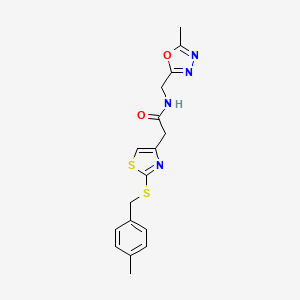
![4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2384971.png)
![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)
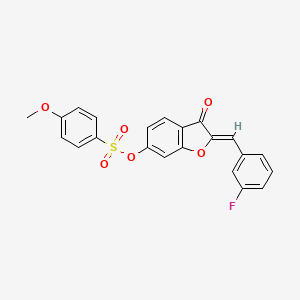
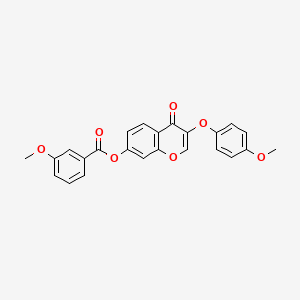
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)
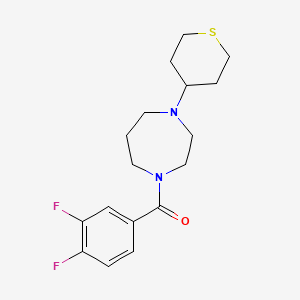
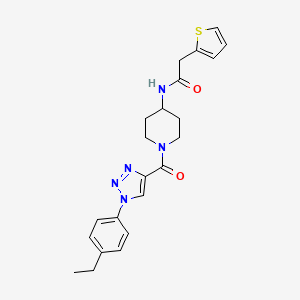
![3-(4-ethoxyphenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2384986.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)
![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
